
Phosphorochloridous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorochloridous acid, also known as phosphorus oxychloride, is a chemical compound with the formula POCl3. It is a colorless liquid that is primarily used as a reagent in organic synthesis and as an intermediate in the production of various chemicals. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable substance in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Phosphorochloridous acid can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with oxygen or sulfur dioxide. The reaction with oxygen is as follows:
PCl3+O2→POCl3
Another method involves the chlorination of phosphorus acid (H3PO3):
H3PO3+3Cl2→POCl3+3HCl
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of phosphorus trichloride in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the efficient production of high-purity POCl3.
化学反応の分析
Types of Reactions: Phosphorochloridous acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus pentachloride (PCl5).
Reduction: It can be reduced to phosphorus trichloride (PCl3).
Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) or metal hydrides can be used as reducing agents.
Substitution: Alcohols (ROH) and amines (RNH2) are typical nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Phosphorus pentachloride (PCl5)
Reduction: Phosphorus trichloride (PCl3)
Substitution: Esters (ROPOCl2) and amides (RNPOCl2)
科学的研究の応用
Phosphorochloridous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphorochloridous acid involves its ability to act as a phosphorylating agent. It can transfer a phosphoryl group (POCl2) to various substrates, leading to the formation of phosphorylated products. This process is facilitated by the presence of nucleophiles, which attack the phosphorus atom, resulting in the substitution of the chlorine atoms.
Molecular Targets and Pathways: this compound primarily targets nucleophilic sites on molecules, such as hydroxyl groups (-OH) and amino groups (-NH2). The pathways involved in its reactions include nucleophilic substitution and addition-elimination mechanisms.
類似化合物との比較
Phosphorochloridous acid can be compared with other similar compounds, such as:
Phosphorus trichloride (PCl3): Both compounds are chlorides of phosphorus, but phosphorus trichloride is less reactive and is used as a precursor in the synthesis of this compound.
Phosphorus pentachloride (PCl5): This compound is an oxidized form of this compound and is used as a chlorinating agent.
Phosphoryl chloride (POCl3): This is another name for this compound and is used interchangeably.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. It serves as a crucial intermediate in the synthesis of various organophosphorus compounds and has significant applications in multiple fields, including chemistry, biology, medicine, and industry.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in their work.
特性
CAS番号 |
25404-02-8 |
|---|---|
分子式 |
ClH2O2P |
分子量 |
100.44 g/mol |
IUPAC名 |
chlorophosphonous acid |
InChI |
InChI=1S/ClH2O2P/c1-4(2)3/h2-3H |
InChIキー |
DQTRYXANLKJLPK-UHFFFAOYSA-N |
正規SMILES |
OP(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


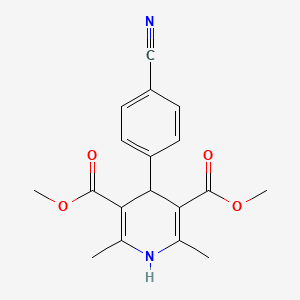
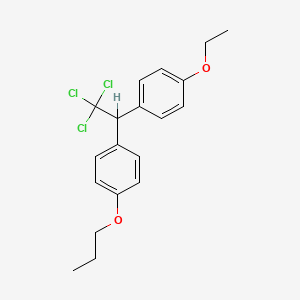
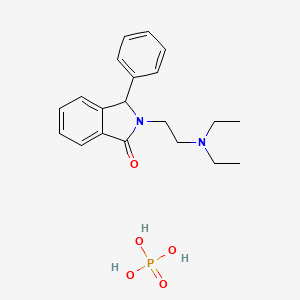

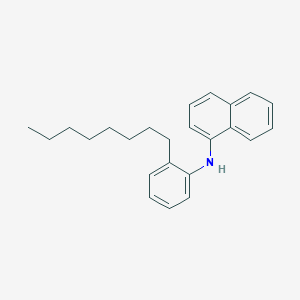
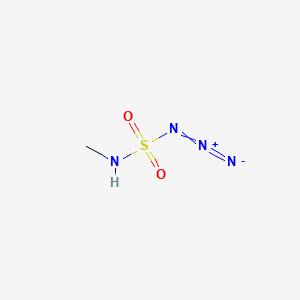
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
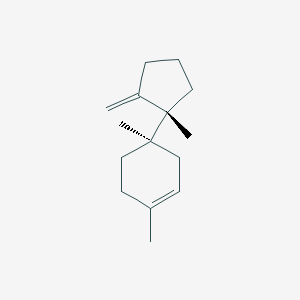
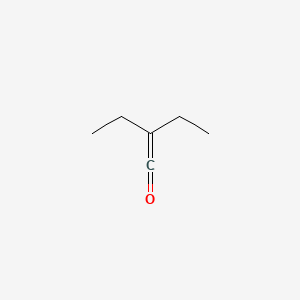

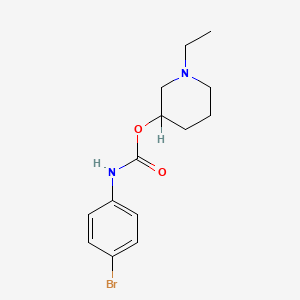
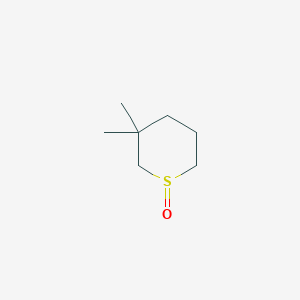
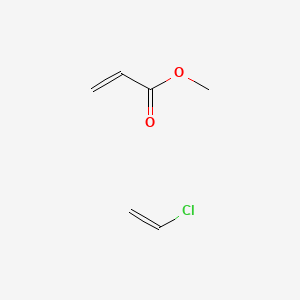
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
